3-{[2-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one
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Overview
Description
3-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade or proton quantum tunneling methods, which provide high yields and fewer side reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, which involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl fluoride.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of halogenated or aminated benzofuran derivatives.
Scientific Research Applications
3-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(trifluoromethyl)benzofuran and 3-(trifluoromethyl)benzofuran share structural similarities and exhibit similar biological activities.
Indole Derivatives: Compounds such as 3-(trifluoromethyl)indole and 2-(trifluoromethyl)indole also possess the trifluoromethyl group and show comparable chemical and biological properties.
Uniqueness
3-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific combination of the benzofuran core and the trifluoromethyl group, which imparts enhanced chemical stability and a broad spectrum of biological activities. This makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C15H10F3NO2 |
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Molecular Weight |
293.24 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)anilino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)11-7-3-4-8-12(11)19-13-9-5-1-2-6-10(9)14(20)21-13/h1-8,13,19H |
InChI Key |
KDPAAURUHSEXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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